molecular formula C54H84N12O18 B1598169 4-[[1-[4-Carboxy-2-[[1-[1-[1-[2-[[1-[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-carboxy-2-hydroxypropyl)amino]-5-oxopentanoic acid CAS No. 75813-50-2

4-[[1-[4-Carboxy-2-[[1-[1-[1-[2-[[1-[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-carboxy-2-hydroxypropyl)amino]-5-oxopentanoic acid

Cat. No. B1598169
CAS RN: 75813-50-2
M. Wt: 1189.3 g/mol
InChI Key: DECUQDWFTZZXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound melts at approximately 178°C .
  • Purity : It is available in 97.0% purity .
  • Physical Form : It appears as crystalline powder at 20°C .

Safety And Hazards

  • TSCA : This compound is not listed under the Toxic Substances Control Act (TSCA) .

properties

IUPAC Name

4-[[1-[4-carboxy-2-[[1-[1-[1-[2-[[1-[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-carboxy-2-hydroxypropyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H84N12O18/c1-29(67)42(59-47(76)36-14-7-25-63(36)50(79)37-15-8-26-64(37)48(77)31(56)11-3-4-22-55)53(82)66-28-10-17-39(66)52(81)65-27-9-16-38(65)51(80)62-24-6-13-35(62)46(75)58-33(19-21-41(71)72)49(78)61-23-5-12-34(61)45(74)57-32(18-20-40(69)70)44(73)60-43(30(2)68)54(83)84/h29-39,42-43,67-68H,3-28,55-56H2,1-2H3,(H,57,74)(H,58,75)(H,59,76)(H,60,73)(H,69,70)(H,71,72)(H,83,84)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECUQDWFTZZXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H84N12O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393959
Record name AC1MSWEL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH

CAS RN

75813-50-2
Record name AC1MSWEL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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